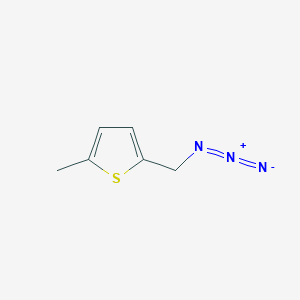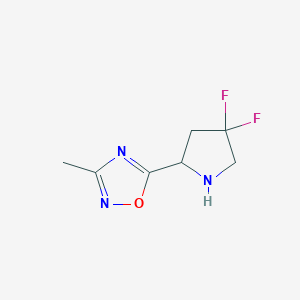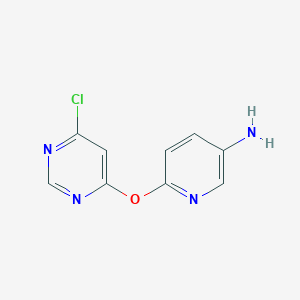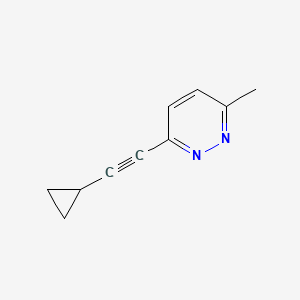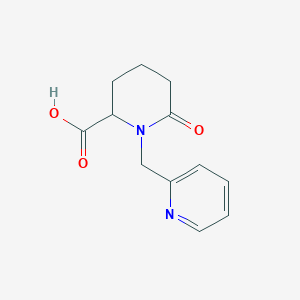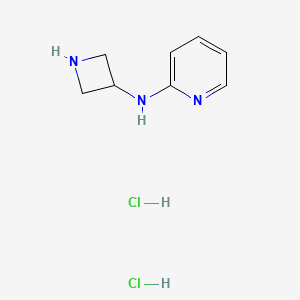![molecular formula C10H9ClN4 B1491419 2-Chlor-N-[(Pyridin-4-yl)methyl]pyrimidin-4-amin CAS No. 1248264-56-3](/img/structure/B1491419.png)
2-Chlor-N-[(Pyridin-4-yl)methyl]pyrimidin-4-amin
Übersicht
Beschreibung
2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H9ClN4 and its molecular weight is 220.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Diese Verbindung wurde synthetisiert und charakterisiert, um ihr Potenzial im Kampf gegen mikrobielle Infektionen zu untersuchen. Studien haben gezeigt, dass Derivate von 2-Chlor-N-[(Pyridin-4-yl)methyl]pyrimidin-4-amin eine breite Palette biologischer Aktivitäten aufweisen, darunter antimikrobielle Eigenschaften . Diese Derivate wurden gegen verschiedene grampositive und gramnegative Bakterien getestet und zeigten eine moderate bis gute antibakterielle und antifungale Aktivität.
Anti-Fibrotische Aktivität
Die Forschung zur antifibrotischen Aktivität von Pyrimidinderivaten, darunter This compound, war vielversprechend. Die Ergebnisse deuten darauf hin, dass diese Verbindungen ein erhebliches Potenzial für die Behandlung fibrotischer Erkrankungen haben könnten, was weitere Untersuchungen ihrer Wirksamkeit erforderlich macht .
Nichtlineare optische Eigenschaften
Die Derivate der Verbindung wurden hinsichtlich ihrer Anordnung im Zwischenschichtraum von Zirkoniumsulfophenylphosphonat untersucht, was für Materialien mit nichtlinearen optischen Eigenschaften relevant ist. Diese Eigenschaften sind entscheidend für Anwendungen wie optische Triggerung, Lichtfrequenzwandler und optische Speicher .
Fungizide Aktivität
Derivate von This compound wurden mit Schwerpunkt auf ihre fungizide Aktivität entwickelt und synthetisiert. Die räumliche Konfiguration dieser Verbindungen spielt eine bedeutende Rolle für ihre Wirksamkeit gegen Pilzinfektionen .
Antitumoraktivität
Die Klasse der Thienopyrimidine, zu der diese Verbindung gehört, ist mit verschiedenen therapeutischen Aktivitäten verbunden, darunter Antitumorwirkungen. Die Derivate von This compound wurden auf ihre potenziellen Antitumoreigenschaften untersucht, die mit ihrem heterocyclischen Gerüst zusammenhängen .
Docking-Studien zur Enzyminhibition
Docking-Studien wurden durchgeführt, um den Wirkmechanismus von This compound-Derivaten zu verstehen. Diese Studien umfassen die Modellierung der Bindungsaffinität der Verbindungen an bestimmte Enzyme, wie z. B. Acetyl-CoA-Carboxylase, einem Schlüsselenzym im Fettsäurestoffwechsel. Die Ergebnisse liefern Einblicke in das Potenzial der Verbindung als Enzyminhibitor .
Wirkmechanismus
Target of Action
The primary target of the compound 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of energy metabolism.
Mode of Action
2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function and disrupting the normal metabolic processes it regulates.
Biochemical Pathways
The interaction of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine with the acetyl-CoA carboxylase enzyme affects the fatty acid biosynthesis pathway . This can lead to downstream effects such as changes in lipid metabolism and energy production within the cell.
Result of Action
The molecular and cellular effects of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine’s action depend on its interaction with the acetyl-CoA carboxylase enzyme . By potentially inhibiting this enzyme, the compound could disrupt fatty acid biosynthesis and energy metabolism, leading to various cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with the acetyl-CoA carboxylase enzyme .
Biochemische Analyse
Biochemical Properties
2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the primary enzymes it interacts with is acetyl-CoA carboxylase. This interaction is crucial as it influences the enzyme’s activity, potentially leading to inhibition or modulation of its function . Additionally, the compound has been shown to exhibit antimicrobial activity, interacting with bacterial proteins and enzymes, thereby inhibiting their growth . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme functions and as a lead compound for developing antimicrobial agents.
Cellular Effects
The effects of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine on various cell types and cellular processes are profound. In bacterial cells, the compound has demonstrated the ability to inhibit growth by targeting specific enzymes involved in essential metabolic pathways . In mammalian cells, it has been observed to influence cell signaling pathways, particularly those related to cell proliferation and apoptosis. The compound’s impact on gene expression has also been noted, with changes in the expression levels of genes involved in cell cycle regulation and metabolic processes . These cellular effects underscore the compound’s potential as a research tool for studying cellular functions and as a therapeutic agent.
Molecular Mechanism
At the molecular level, 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine exerts its effects through several mechanisms. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their functions . For instance, its interaction with acetyl-CoA carboxylase involves binding to the enzyme’s active site, thereby preventing substrate access and inhibiting its catalytic activity . Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular responses
Temporal Effects in Laboratory Settings
The stability and degradation of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine in laboratory settings are critical factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy . In vitro and in vivo studies have also indicated that the compound’s effects on cellular functions can vary over time, with initial inhibitory effects on enzyme activity and cell proliferation being followed by adaptive cellular responses . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental designs.
Dosage Effects in Animal Models
The effects of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as inhibition of bacterial growth and modulation of enzyme activity . At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have also been observed, where a certain dosage level is required to achieve significant biochemical or cellular effects . These dosage-dependent effects underscore the importance of optimizing dosage levels in preclinical studies to balance efficacy and safety.
Metabolic Pathways
2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the fatty acid biosynthesis pathway, where the compound interacts with acetyl-CoA carboxylase, leading to inhibition of fatty acid synthesis . Additionally, the compound can affect other metabolic pathways by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolic flux and metabolite levels, providing insights into the compound’s potential as a metabolic regulator.
Transport and Distribution
The transport and distribution of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported into cells via specific transporters, such as organic cation transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and optimizing its delivery in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine plays a significant role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical and therapeutic applications.
Eigenschaften
IUPAC Name |
2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-10-13-6-3-9(15-10)14-7-8-1-4-12-5-2-8/h1-6H,7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUFOUYNIVZNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol](/img/structure/B1491339.png)
![[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1491340.png)
![2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491341.png)
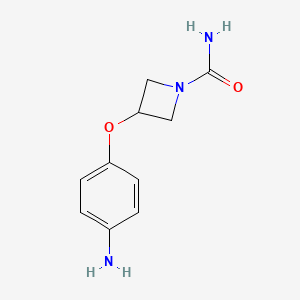
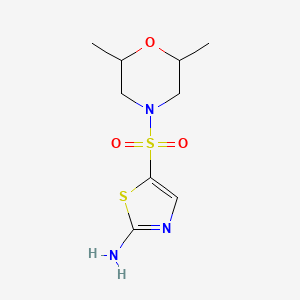
![[1-(3-Chloropyrazin-2-yl)piperidin-4-yl]methanamine](/img/structure/B1491345.png)

